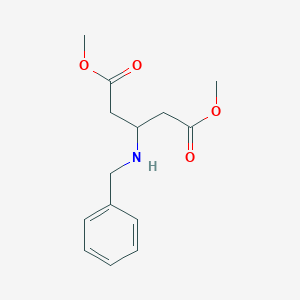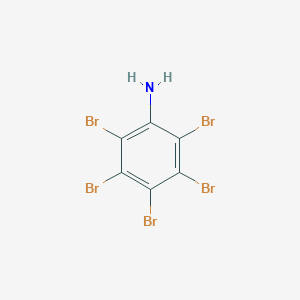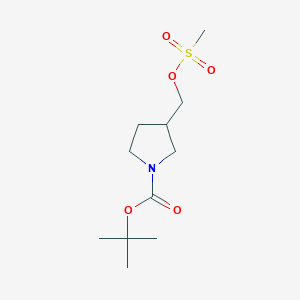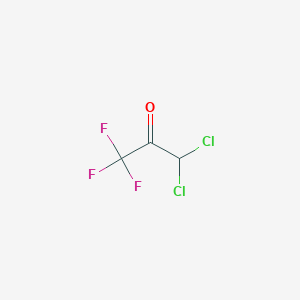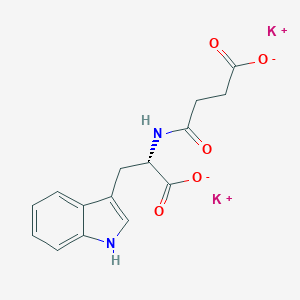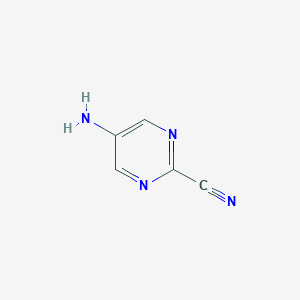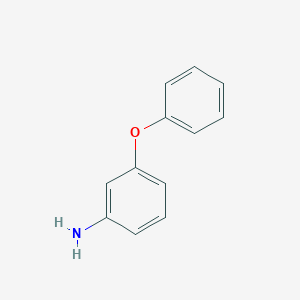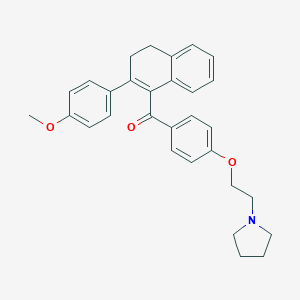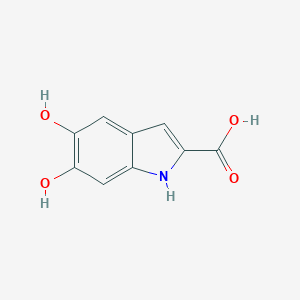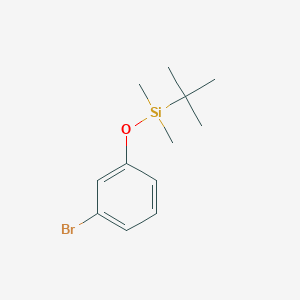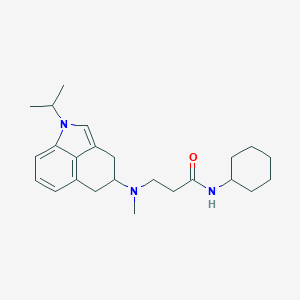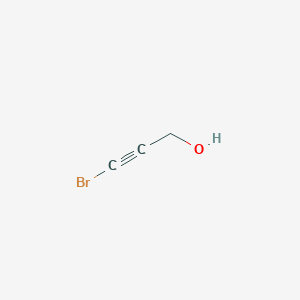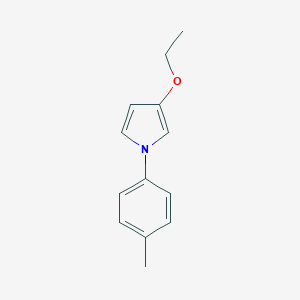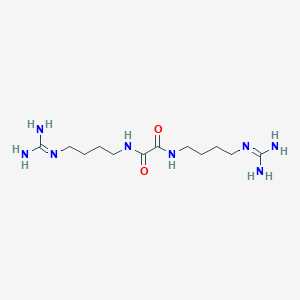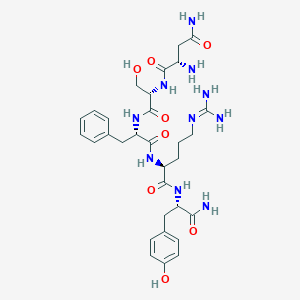
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, commonly known as ASP, is a small peptide that has gained significant attention in the field of scientific research due to its various biological properties. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to have potential applications in the field of drug development and medical research.
作用机制
The mechanism of action of ASP is not fully understood, but it is believed to act through multiple pathways. ASP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
生化和生理效应
ASP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the progression of neurodegenerative diseases and melanoma, respectively. ASP has also been found to regulate the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in various cellular processes.
实验室实验的优点和局限性
One of the major advantages of using ASP in lab experiments is its ease of synthesis using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide. ASP is a small peptide that can be synthesized in large quantities with high purity. However, one of the limitations of using ASP is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
未来方向
There are several future directions for the research on ASP. One of the areas of interest is the development of ASP-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of the structure-activity relationship of ASP, which can provide insights into its mechanism of action and aid in the design of more potent analogs. Additionally, the use of ASP as a tool for the study of protein aggregation and misfolding is an area of growing interest.
合成方法
The synthesis of ASP is carried out using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, which involves the stepwise addition of amino acids to a solid support. The synthesis is initiated by coupling the first amino acid, asparagine, to the resin. The subsequent amino acids, serine, phenylalanine, arginine, and tyrosine, are then added one by one in the same manner. After the final amino acid is added, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
科学研究应用
ASP has been extensively studied for its potential applications in medical research. It has been found to exhibit antimicrobial, antitumor, and immunomodulatory properties. ASP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
属性
CAS 编号 |
151937-05-2 |
|---|---|
产品名称 |
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
分子式 |
C31H44N10O8 |
分子量 |
684.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |
InChI 键 |
GCLINQNIKJHLQE-LSBAASHUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
序列 |
NSFRY |
同义词 |
ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



